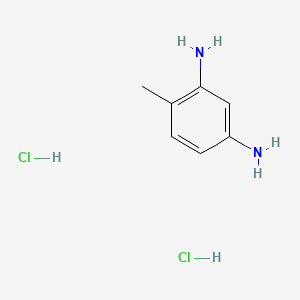

2,4-Diaminotoluene dihydrochloride

Description

Historical Evolution of Research on 2,4-Diaminotoluene (B122806) and its Salts

The history of research on 2,4-diaminotoluene and its salts is closely linked to the development of industrial chemistry. Commercial production of 2,4-diaminotoluene in the United States began in 1919. nih.gov The primary method for its synthesis involves the nitration of toluene (B28343) to produce dinitrotoluene isomers, which are then reduced to form a mixture of diaminotoluene isomers, including the 2,4- and 2,6-isomers. nih.govwikipedia.org A common laboratory preparation involves the reduction of 2,4-dinitrotoluene (B133949) with iron powder. wikipedia.orgorgsyn.org

Historically, a significant application of 2,4-diaminotoluene was in the production of dyes for materials such as silk, wool, paper, furs, and leather. nih.gov It has been used as a developer for direct dyes to achieve black, dark blue, and brown shades. chemicalbook.com For instance, the condensation of 2,4-diaminotoluene with acetaldehyde (B116499) yields the acridine (B1665455) dye known as Basic Yellow 9. wikipedia.org

The primary industrial use of 2,4-diaminotoluene has been as a chemical intermediate in the production of 2,4-toluene diisocyanate (TDI). nih.govwikipedia.org TDI is a crucial component in the manufacture of polyurethanes, which are used in a vast array of products including flexible and rigid foams, coatings, and adhesives. nih.govchemicalbook.comhealthvermont.gov Research in the mid-20th century focused heavily on optimizing the production of TDI from 2,4-diaminotoluene.

In the latter half of the 20th century, research began to focus more on the biological activities of 2,4-diaminotoluene and its derivatives. Studies from the 1970s onwards investigated its metabolic pathways and potential for carcinogenicity. The International Agency for Research on Cancer (IARC) classified the parent compound, 2,4-TDA, as a Group 2B carcinogen, indicating it is possibly carcinogenic to humans based on sufficient evidence from animal studies. industrialchemicals.gov.au This led to further research into its genotoxic potential and the mechanisms of tumor induction. industrialchemicals.gov.au

Academic Relevance and Future Research Trajectories for 2,4-Diaminotoluene Dihydrochloride (B599025)

The academic relevance of 2,4-diaminotoluene dihydrochloride continues to be significant, primarily in three areas: as a reference standard in analytical chemistry, as a precursor in synthetic chemistry, and as a subject of toxicological and materials degradation studies.

In analytical chemistry, the stable, crystalline nature of the dihydrochloride salt makes it a suitable standard for the detection and quantification of its parent compound, 2,4-diaminotoluene. This is particularly relevant in monitoring for 2,4-TDA as a breakdown product of polyurethane materials. nih.gov For example, research has identified 2,4-diaminotoluene as a hydrolytic degradation product of polyester (B1180765) urethane (B1682113) foam, which has been used in medical devices. nih.gov Future research is likely to continue developing sensitive analytical methods, such as UPLC-MS/MS, for detecting trace amounts of TDA in various matrices. irsst.qc.ca

In synthetic chemistry, 2,4-diaminotoluene and its salts remain important precursors. chemicalbook.com Beyond its large-scale use for TDI, it is employed in the synthesis of specialty polymers and dyes. wikipedia.orgchemicalbook.com Research is ongoing into creating novel high-performance polymers, such as polyamides and polyimides, where diaminotoluenes can be used as monomers. chemicalbook.comgoogle.com

The toxicological profile of 2,4-diaminotoluene drives much of the current research. researchgate.net Studies using animal models continue to investigate its carcinogenicity in various tissues. nih.gov A significant area of future research involves understanding the mechanisms of its metabolic activation and DNA binding. researchgate.net Transgenic rodent assays are being used to evaluate in vivo gene mutations caused by the compound. researchgate.net Furthermore, as a degradation product of widely used polyurethanes, understanding its long-term release and potential for human exposure from consumer products and industrial settings remains a key research trajectory. nih.govhealthvermont.gov

Data Tables

Table 1: Physicochemical Properties of 2,4-Diaminotoluene and its Dihydrochloride Salt

| Property | 2,4-Diaminotoluene | 2,4-Diaminotoluene Dihydrochloride |

| CAS Number | 95-80-7 nih.gov | 636-23-7 industrialchemicals.gov.au |

| Molecular Formula | C₇H₁₀N₂ nih.gov | C₇H₁₂Cl₂N₂ |

| Molecular Weight | 122.17 g/mol nih.gov | 195.09 g/mol |

| Appearance | Colorless to brown, needle-shaped crystals or powder nih.gov | Data not available |

| Melting Point | 97 to 99 °C wikipedia.org | Data not available |

| Boiling Point | 283 to 285 °C wikipedia.org | Data not available |

| Solubility | Soluble in water, alcohol, and ether. nih.gov | Data not available |

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-methylbenzene-1,3-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.2ClH/c1-5-2-3-6(8)4-7(5)9;;/h2-4H,8-9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSSFFQIVJQERFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

95-80-7 (Parent) | |

| Record name | 2,4-Diaminotoluene dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9020403 | |

| Record name | 2,4-Diaminotoluene dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

636-23-7 | |

| Record name | 2,4-Diaminotoluene dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediamine, 4-methyl-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Diaminotoluene dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Diaminotoluene dihydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/333A82EQ74 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Chemical Transformations of 2,4 Diaminotoluene and Its Dihydrochloride Salt

Methodologies for the Preparation of 2,4-Diaminotoluene (B122806)

The industrial production of 2,4-diaminotoluene is predominantly achieved through the reduction of 2,4-dinitrotoluene (B133949) (DNT). chemicalbook.comwikipedia.orgatamanchemicals.com Various methodologies have been developed to perform this transformation efficiently and with high yield.

The most common industrial method for preparing 2,4-diaminotoluene is the catalytic hydrogenation of 2,4-dinitrotoluene. wikipedia.orgmdpi.comatamanchemicals.com This process typically involves reacting 2,4-DNT with hydrogen gas in the presence of a metal catalyst.

Catalysts and Conditions:

Nickel Catalysts: Raney nickel is a frequently cited catalyst for this hydrogenation. wikipedia.orgatamanchemicals.comorgsyn.org The process is generally carried out at elevated temperatures and pressures.

Palladium Catalysts: Palladium, often supported on carbon (Pd/C) or alumina (B75360) (Pd/Al2O3), is also widely used. researchgate.netutwente.nl Studies have shown that for Pd/C catalysts, the metal particle size can influence both catalytic activity and selectivity. researchgate.net Larger palladium particles have been found to be more active. researchgate.net The reaction is often conducted in a solvent such as methanol (B129727) or ethanol. utwente.nlacs.org

The hydrogenation of 2,4-DNT is a complex process that proceeds through several intermediate steps. utwente.nlacs.org Researchers have identified stable intermediates such as 4-amino-2-nitrotoluene and 2-amino-4-nitrotoluene. utwente.nlacs.org The reaction kinetics are often described by Langmuir-Hinshelwood models, which consider the adsorption of hydrogen and the organic species onto different active sites on the catalyst surface. mdpi.comutwente.nl The ultimate goal is the complete reduction of both nitro groups to amino groups to form 2,4-diaminotoluene. acs.org

Table 1: Comparison of Catalytic Hydrogenation Methods for 2,4-Dinitrotoluene

| Catalyst | Support | Typical Conditions | Key Findings |

| Raney Nickel | None | Elevated temperature and pressure | Widely used in commercial production. wikipedia.orgatamanchemicals.comorgsyn.org |

| Palladium | Carbon (C) | 308-357 K, 0.2-4 MPa H₂, Methanol solvent | Activity and selectivity depend on metal particle size. researchgate.netutwente.nl |

| Palladium | Alumina (Al₂O₃) | 308-345 K, 0.5-4 MPa H₂ | Internal diffusion limitations can affect reaction rates. utwente.nl |

| Magnetic Catalysts | Ferrites (e.g., NiFe₂O₄) | Not specified | Allows for easy magnetic separation and catalyst recycling. researchgate.net |

While catalytic hydrogenation is dominant, other reduction methods for converting 2,4-dinitrotoluene to 2,4-diaminotoluene exist, particularly for laboratory-scale synthesis.

Metal-Acid Reduction: A classic laboratory method involves the reduction of 2,4-dinitrotoluene using a metal, such as iron powder, in the presence of an acid like acetic acid or hydrochloric acid. orgsyn.orgprepchem.com The reaction is typically performed in a solvent mixture, such as aqueous ethanol. orgsyn.org The process involves the gradual addition of the dinitrotoluene to a heated mixture of iron and acid. prepchem.com

Electrolytic Reduction: 2,4-Diaminotoluene can also be prepared via electrolytic reduction of the corresponding dinitro compound. orgsyn.org

Biological Reduction: Certain microorganisms, like strains of Pseudomonas aeruginosa, have been shown to reduce 2,4-dinitrotoluene, forming intermediates like 4-amino-2-nitrotoluene and 2-amino-4-nitrotoluene, along with small amounts of 2,4-diaminotoluene. nih.gov

Formation and Characterization of 2,4-Diaminotoluene Dihydrochloride (B599025) and Related Salts

Free amines like 2,4-diaminotoluene can be sensitive to air and light. Converting them into their salt forms, such as the dihydrochloride, enhances stability and modifies physical properties like solubility.

The two basic amino groups on the 2,4-diaminotoluene molecule can react with acids to form salts. The reaction with hydrochloric acid (HCl) produces 2,4-diaminotoluene dihydrochloride. This conversion is an exothermic neutralization reaction. chemicalbook.com

The formation of hydrochloride salts is a common strategy in chemical synthesis to improve the handling and aqueous solubility of amino compounds. google.comgoogle.comresearchgate.net A process for separating 2,4- and 2,6-diaminotoluene (B122827) isomers involves catalytic hydrogenation followed by the addition of hydrochloric acid to form the monohydrochloride salts, which have different crystallization properties allowing for their separation. google.com Similarly, the synthesis of related compounds like 2,4-diaminophenoxyethanol (B1213692) concludes with a salification step using hydrochloric acid to precipitate the stable hydrochloride salt. google.comresearchgate.net This demonstrates the general utility of forming hydrochloride salts to isolate and purify diamine products from a reaction mixture. google.comgoogle.comresearchgate.net In the case of 2,4-diaminotoluene, the resulting dihydrochloride salt is a more stable, crystalline solid with increased water solubility compared to the free base.

Advanced Synthetic Strategies Utilizing 2,4-Diaminotoluene

2,4-Diaminotoluene is not only a precursor to polyurethanes but also a versatile building block for a range of other complex organic molecules and functional materials.

The amino groups of 2,4-diaminotoluene provide reactive sites for various derivatization reactions, enabling the synthesis of novel compounds.

Dye Synthesis: 2,4-Diaminotoluene is a known intermediate in the synthesis of various dyes. For example, its condensation with acetaldehyde (B116499) produces the acridine (B1665455) dye known as Basic Yellow 9. wikipedia.org

Tröger's Base Analogs: Tröger's bases are chiral, rigid molecules with a unique V-shape, making them valuable scaffolds in supramolecular chemistry. lu.se The synthesis of Tröger's base and its analogs involves the condensation of two aniline (B41778) molecules with a methylene (B1212753) bridge provider. While classic syntheses use simpler anilines, the structure of 2,4-diaminotoluene makes it a potential candidate for creating more complex, functionalized, or polymeric Tröger's base structures. lu.selu.se The two amino groups could potentially react to form extended or cross-linked materials with the characteristic Tröger's base core.

Separation via Derivatization: Derivatization can also be employed as a purification strategy. A derivatization crystallization process has been developed to effectively separate 2,4-diaminotoluene from its 2,6-isomer, a common impurity in commercial TDA. google.com

Derivatization Crystallization for Isomer Separation and Purification

The commercial production of 2,4-diaminotoluene (2,4-TDA) via the hydrogenation of 2,4-dinitrotoluene often results in a mixture containing other isomers, most notably 2,6-diaminotoluene (2,6-TDA). chemicalbook.comwikipedia.org Separating these isomers is crucial as the final properties of derivatives, such as toluene (B28343) diisocyanate (TDI), depend on the isomeric purity of the diamine precursor. nih.govwikipedia.org Derivatization crystallization is an effective method for this separation, which leverages the differential solubility of the isomers' salt derivatives.

One established industrial method involves the formation of hydrochlorides. A mixture of TDA isomers is treated with hydrochloric acid to form their corresponding monohydrochloride or dihydrochloride salts. google.com The solubility of these salts in the reaction medium differs, allowing for fractional crystallization. For instance, in one process, after hydrogenating a dinitrotoluene mixture, hydrochloric acid is added to form the diaminotoluene monohydrochlorides. Under controlled cooling, 2,6-diaminotoluene monohydrochloride, being less soluble under specific conditions, crystallizes first and is separated by filtration. google.com The remaining mother liquor is then rich in 2,4-diaminotoluene hydrochloride. google.com The free base, 2,4-diaminotoluene, can then be liberated by neutralization with an alkali like sodium hydroxide, followed by crystallization and purification steps such as rectification to achieve high purity (e.g., >99%). google.com

A patent describes a specific derivatization crystallization process where the crude TDA mixture is first dissolved in distilled water. google.com After a series of steps to separate the 2,6-isomer derivative, the mother liquor containing the 2,4-diaminotoluene is treated with caustic soda to adjust the pH to between 10 and 12. Cooling this solution to 30-35°C induces the crystallization of the crude 2,4-diaminotoluene, which is then further purified by rectification. google.com This process can yield products with a purity exceeding 99% and achieve a raw material utilization rate of over 99%. google.com

Table 1: Example of Isomer Separation via Hydrochloride Crystallization

| Step | Action | Target Compound | Result |

|---|---|---|---|

| 1 | Catalytically hydrogenate a molten mixture of 2,4- and 2,6-dinitrotoluene (B127279) in water. google.com | 2,4- and 2,6-diaminotoluene | Aqueous mixture of TDA isomers. |

| 2 | Add hydrochloric acid to the TDA mixture. google.com | 2,4- and 2,6-diaminotoluene monohydrochlorides | Formation of hydrochloride salts in solution. |

| 3 | Cool the mixture and agitate slowly. google.com | 2,6-diaminotoluene monohydrochloride | Crystallization of the less soluble 2,6-isomer salt. |

| 4 | Filter the cooled slurry. google.com | 2,6-diaminotoluene monohydrochloride | Solid filter cake of 2,6-TDA salt is separated. |

| 5 | Collect the filtrate (liquor). google.com | 2,4-diaminotoluene hydrochloride | The solution is rich in the 2,4-isomer salt. |

| 6 | Add alkali (e.g., caustic soda) to the liquor to raise pH. google.com | 2,4-diaminotoluene | Liberation of the free amine from its salt. |

| 7 | Cool and crystallize the neutralized liquor. google.com | 2,4-diaminotoluene | Precipitation of crude 2,4-diaminotoluene. |

| 8 | Purify the crude product by rectification. google.com | Pure 2,4-diaminotoluene | Final product with >99% purity. |

Mechanistic Studies of 2,4-Diaminotoluene Reactions in Organic Synthesis

The reactivity of the two amino groups on the toluene backbone makes 2,4-diaminotoluene a versatile intermediate for various chemical transformations. Understanding the mechanisms of these reactions is key to optimizing industrial processes and minimizing side-product formation.

Phosgenation Pathways to Toluene Diisocyanate

The most significant industrial reaction of 2,4-diaminotoluene is its phosgenation to produce 2,4-toluene diisocyanate (2,4-TDI), a primary component in the manufacturing of polyurethanes. nih.govwikipedia.org The reaction is typically carried out in an inert solvent like o-dichlorobenzene (ODCB). nih.govresearchgate.net Theoretical studies have explored the complex reaction mechanism, identifying several competing pathways. nih.govresearchgate.net

"Phosgenations First" Mechanism: In this pathway, both amino groups react with phosgene (B1210022) to form carbamic chloride intermediates before any significant elimination of hydrogen chloride (HCl) to form the isocyanate groups occurs. This route is generally considered more energetically favorable. nih.gov

"Stepwise Phosgenations" Mechanism: This pathway involves the transformation of one amino group into an isocyanate group first, followed by the subsequent phosgenation and HCl elimination of the second amino group. nih.gov

Computational studies using G3MP2B3 model chemistry have shown that the "phosgenations first" pathways are energetically superior. nih.gov The presence of a solvent like ODCB dramatically reduces the reaction barriers compared to the gas-phase reaction. nih.govresearchgate.net The industrial process is rapid and requires efficient mixing to prevent secondary reactions. nih.gov It can be performed in the liquid phase at temperatures from 40 to 150 °C or in the gas phase at higher temperatures (300–400 °C). nih.govresearchgate.net

Table 2: Investigated Phosgenation Mechanisms of 2,4-TDA

| Mechanism Type | Description | Key Feature | Energetic Favorability |

|---|---|---|---|

| Phosgenations First | Both amine groups are converted to carbamic chlorides, followed by HCl elimination. nih.gov | Formation of a di-carbamic chloride intermediate. | Superior in both gas and condensed phases. nih.gov |

| Stepwise Phosgenations | One amine group is fully converted to an isocyanate group before the second amine group reacts. nih.gov | Formation of a mono-isocyanate, mono-amine intermediate. | Less favorable than "phosgenations first" pathways. nih.gov |

Condensation Reaction Mechanisms

2,4-Diaminotoluene also undergoes condensation reactions, which are fundamental to the synthesis of certain dyes. A notable example is the reaction with acetaldehyde to produce the acridine dye known as Basic Yellow 9. wikipedia.org In this type of reaction, the amino groups of 2,4-TDA act as nucleophiles. The mechanism generally involves the initial formation of a Schiff base (imine) through the reaction of one of the amine groups with the aldehyde carbonyl group, followed by the elimination of water. Subsequent cyclization involving the second amino group and another molecule of the aldehyde, or a related intermediate, leads to the formation of the heterocyclic acridine ring structure.

Another example of a condensation reaction is with benzenediazonium (B1195382) chloride, which yields the cationic azo dye Basic Orange 1. wikipedia.orgatamanchemicals.com This reaction is an azo coupling, where the diazonium salt acts as an electrophile and attacks the electron-rich aromatic ring of 2,4-diaminotoluene. The amino groups are strong activating groups, directing the electrophilic substitution to the positions ortho or para to them, leading to the formation of an azo linkage (-N=N-).

Advanced Analytical Methodologies for 2,4 Diaminotoluene and Its Dihydrochloride

Chromatographic Techniques for Separation and Quantitation

Chromatography is a cornerstone for the analysis of 2,4-diaminotoluene (B122806), enabling its separation from complex matrices and subsequent quantification. High-performance liquid chromatography, gas chromatography, and thin-layer chromatography are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of 2,4-diaminotoluene. Normal-phase HPLC has been successfully used to resolve 2,4-diaminotoluene and its isomer, 2,6-diaminotoluene (B122827), with sharp peaks and high reproducibility. nih.gov A typical method might employ an acetonitrile-water-saturated chloroform (B151607) elution solvent with UV detection at 250 nm. nih.gov This approach offers a linear relationship between peak height and the amount injected over a significant range, allowing for sensitive quantitation. nih.gov Reverse-phase (RP) HPLC methods are also common, using a mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.com For enhanced sensitivity and specificity, especially in complex samples, HPLC is often coupled with a diode array detector. nih.gov

Ultra-Performance Liquid Chromatography (UPLC), a high-pressure evolution of HPLC, offers faster analysis times and improved resolution. When coupled with tandem mass spectrometry (UPLC-MS/MS), it provides a powerful tool for the trace-level detection and quantification of 2,4-diaminotoluene. nih.govnih.gov This technique is particularly valuable for analyzing migration from food packaging materials into food simulants. spkx.net.cn UPLC-MS/MS methods are highly sensitive and specific, capable of detecting and quantifying 2,4-diaminotoluene at levels as low as 0.02 µg/kg. spkx.net.cn The use of multiple reaction monitoring (MRM) mode in the mass spectrometer enhances the selectivity and accuracy of the analysis.

Table 1: HPLC and UPLC-MS/MS Methods for 2,4-Diaminotoluene Analysis

| Technique | Column | Mobile Phase | Detector | Application | Reference |

|---|---|---|---|---|---|

| HPLC | Normal-Phase | Acetonitrile-water-saturated chloroform (8:2, v/v) | UV (250 nm) | Separation of 2,4- and 2,6-diaminotoluene | nih.gov |

| HPLC | Reverse-Phase (Newcrom R1) | Acetonitrile, water, and phosphoric acid | Not specified | General analysis | sielc.com |

| HPLC | Not specified | Acetonitrile | Diode Array Detector | Determination in workplace air | nih.gov |

| UPLC-MS/MS | Agilent SB-C18 | Acetonitrile and deionized water with formic acid and NH4F | Triple Quadrupole MS | Pharmacokinetic studies | nih.gov |

| UPLC-MS/MS | Not specified | Not specified | Triple Quadrupole Tandem MS | Migration from food packaging | spkx.net.cn |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique for the determination of 2,4-diaminotoluene, particularly in environmental and biological samples. cdc.govelsevierpure.com This method often involves a derivatization step to improve the volatility and thermal stability of the analyte. For instance, derivatization with heptafluorobutyric anhydride (B1165640) allows for sensitive detection by GC-MS. nih.govnih.gov

Ion-exchange solid-phase extraction can be employed as a sample preparation step to enrich 2,4-diaminotoluene from complex matrices like food simulants before GC-MS analysis. nih.gov This combination of techniques provides excellent sensitivity, with limits of detection (LOD) as low as 0.2 μg/L and limits of quantification (LOQ) of 0.6 μg/L. nih.gov GC-MS methods have proven effective for the biological monitoring of workers exposed to toluene-diisocyanate by analyzing urinary levels of its metabolite, 2,4-diaminotoluene. elsevierpure.comnih.gov

Table 2: GC-MS Methods for 2,4-Diaminotoluene Analysis

| Sample Preparation | Derivatizing Agent | Detection Method | Application | Key Findings | Reference |

|---|---|---|---|---|---|

| Ion-exchange solid-phase extraction | Heptafluorobutyric anhydride | Mass Spectrometry | Determination in food packaging film bags | LOD: 0.2 μg/L, LOQ: 0.6 μg/L, Recovery: 89.0%-94.2% | nih.gov |

| Acid hydrolysis and liquid-liquid extraction | Heptafluorobutyric anhydride | Mass Spectrometry | Biological monitoring of workers (urine) | Simple and sensitive determination of 2,4-TDA | nih.gov |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, versatile, and cost-effective method for the qualitative and semi-quantitative analysis of 2,4-diaminotoluene. sigmaaldrich.comvividsf.comchemcoplus.co.jp It is particularly useful for screening purposes, reaction monitoring, and as a pilot technique for developing HPLC methods. vividsf.comaga-analytical.com.pl

In TLC, the separation is achieved on a plate coated with a thin layer of adsorbent material, such as silica (B1680970) gel or alumina (B75360). vividsf.com The choice of the mobile phase is critical for achieving good separation. chemcoplus.co.jp Qualitative analysis is performed by comparing the retardation factor (Rf value) of the sample spot with that of a standard. vividsf.com For visualization, various techniques can be employed, including UV light or chemical derivatization, such as with ninhydrin, which reacts with the amino groups of 2,4-diaminotoluene to produce a colored spot. vividsf.com TLC can also be hyphenated with mass spectrometry (TLC-MS) for more definitive identification of separated compounds. sigmaaldrich.com

Spectroscopic Characterization and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and elucidating the structure of 2,4-diaminotoluene and its dihydrochloride (B599025) salt. Nuclear Magnetic Resonance and Infrared spectroscopy are the primary methods used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of 2,4-diaminotoluene, providing detailed information about the arrangement of atoms within the molecule. chemicalbook.comvanderbilt.edunih.gov Both ¹H NMR and ¹³C NMR spectra are utilized for this purpose.

The ¹H NMR spectrum of 2,4-diaminotoluene exhibits characteristic signals for the aromatic protons, the methyl group protons, and the amine protons. The chemical shifts and splitting patterns of these signals provide valuable information about their chemical environment. chemicalbook.comvanderbilt.edu Similarly, the ¹³C NMR spectrum reveals distinct signals for each unique carbon atom in the molecule, including the aromatic carbons and the methyl carbon. chemicalbook.com Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be employed for unambiguous assignment of all proton and carbon signals, confirming the connectivity of the atoms. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a widely used technique for the identification of functional groups present in a molecule. The IR spectrum of 2,4-diaminotoluene and its dihydrochloride salt displays characteristic absorption bands corresponding to the vibrations of its chemical bonds. chemicalbook.comnist.govnih.gov

Key characteristic peaks in the IR spectrum of 2,4-diaminotoluene include N-H stretching vibrations of the primary amine groups, C-H stretching vibrations of the aromatic ring and the methyl group, and C=C stretching vibrations within the aromatic ring. chemicalbook.comresearchgate.net The IR spectrum of 2,4-diaminotoluene dihydrochloride will show additional or shifted bands due to the protonation of the amine groups, forming ammonium (B1175870) salts. nist.gov These spectral fingerprints are valuable for confirming the identity of the compound. chemicalbook.comnist.gov

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography is a powerful technique used to determine the three-dimensional arrangement of atoms within a crystal. libretexts.org In this method, a crystalline solid is bombarded with X-rays, and the resulting diffraction pattern is analyzed to elucidate the atomic and molecular structure. libretexts.org While specific X-ray crystallography data for 2,4-diaminotoluene dihydrochloride is not extensively available in the provided search results, the principles of the technique can be applied to understand its solid-state structure.

For comparison, a study on 2,4-diamino-6-oxo-3,6-dihydropyrimidin-1-ium p-toluenesulfonate revealed a monoclinic crystal system with the space group C2/c. researchgate.net The analysis detailed how the cation and anion interact through hydrogen bonds to form specific motifs, which then extend into supramolecular ribbons. researchgate.net Similar detailed structural information, including bond lengths, bond angles, and intermolecular interactions, could be obtained for 2,4-diaminotoluene dihydrochloride through X-ray crystallographic analysis.

Method Development and Validation for Diverse Matrices

The accurate and reliable quantification of 2,4-diaminotoluene (TDA) is crucial in various fields, necessitating the development and validation of robust analytical methods for diverse matrices such as workplace air, textiles, and biological samples. nih.govxianjian315.comnih.gov These methods often involve sophisticated instrumentation and meticulous sample preparation to ensure sensitivity and selectivity.

Sample Preparation and Derivatization Strategies

Effective sample preparation is a critical first step to isolate 2,4-diaminotoluene from complex matrices and to enhance its detectability. The choice of technique often depends on the sample type and the analytical method to be employed.

For the analysis of TDA in workplace air, a common approach involves drawing air through a filter treated with an acidic solution, such as sulfuric acid, to trap the amine compounds. nih.govlodz.pl The trapped analytes are then washed from the filter, extracted with a solvent like toluene (B28343), and may undergo a derivatization step. nih.govlodz.pl

In the context of textiles, a solvent extraction using dichloromethane (B109758) has been employed to determine residual 2,4-diaminotoluene. xianjian315.com For biological matrices like urine and plasma, liquid-liquid extraction with a solvent such as methylene (B1212753) chloride has proven effective for recovering 2,4-diaminotoluene. nih.gov

Derivatization is a key strategy used to improve the chromatographic behavior and detection sensitivity of 2,4-diaminotoluene. Since TDA is a polar compound, derivatization can increase its volatility for gas chromatography (GC) or enhance its retention and signal intensity in liquid chromatography (LC). Common derivatization agents include:

3,5-Dinitrobenzoyl chloride: This reagent reacts with 2,4-diaminotoluene to form derivatives that can be analyzed by high-performance liquid chromatography (HPLC) with a diode array detector. nih.govlodz.pl

Acetic anhydride: Acetylation of 2,4-diaminotoluene with acetic anhydride increases its retention in chromatography and improves signal intensity for detection by UPLC-MS/MS. irsst.qc.cacdc.gov

The following table summarizes various sample preparation and derivatization strategies for different matrices.

| Matrix | Sample Preparation | Derivatization Agent | Analytical Technique |

| Workplace Air | Air passed through a sulfuric acid-treated glass fiber filter, followed by washing and extraction with toluene. nih.govlodz.pl | 3,5-Dinitrobenzoyl chloride nih.govlodz.pl | HPLC with Diode Array Detector nih.govlodz.pl |

| Gloves | Dipped in a 1% acetic acid solution, followed by solid-phase extraction (SPE). irsst.qc.ca | Acetic anhydride irsst.qc.ca | UPLC-MS/MS irsst.qc.ca |

| Textiles | Extraction with dichloromethane. xianjian315.com | None specified xianjian315.com | Gas Chromatography-Mass Spectrometry (GC-MS) xianjian315.com |

| Urine/Plasma | Extraction with methylene chloride. nih.gov | None specified nih.gov | High-Performance Liquid Chromatography (HPLC) nih.gov |

| Urine | Acidification, extraction, and derivatization. nih.gov | Not explicitly stated, but derivatization is performed. nih.gov | Gas Chromatography with Electron Capture Detector (GC-ECD) nih.gov |

Assessment of Analytical Performance Parameters (e.g., Detection Limits, Precision, Accuracy)

Method validation is essential to ensure that an analytical method is reliable, accurate, and fit for its intended purpose. This process involves evaluating several key performance parameters.

Linearity establishes the range over which the analytical response is directly proportional to the concentration of the analyte. For instance, a method for determining 2,4-diaminotoluene in textiles showed excellent linearity with a correlation coefficient (R²) greater than 0.995. xianjian315.com Similarly, a method for analyzing TDA in urine by gas chromatography demonstrated a linear relationship with a correlation coefficient of 0.9995 over a concentration range of 0.0 to 40 ng/mL. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. An HPLC method for workplace air achieved an LOD of 51.36 ng/mL for 2,4-diaminotoluene. nih.govlodz.pl A highly sensitive UPLC-MS/MS method for TDA on gloves reported an LOD of 2.83 ng/mL and an LOQ of 9.42 ng/mL. irsst.qc.ca For textiles, a GC-MS method had a detection limit of 1.6 mg/kg and a quantification limit of 5 mg/kg. xianjian315.com

Precision reflects the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is often expressed as the relative standard deviation (RSD). A method for TDA in textiles reported an RSD for precision of 5.2%. xianjian315.com For the analysis of TDA in urine, the RSD ranged from 1.85% to 4.05%. nih.gov An UPLC-MS/MS method demonstrated intra-day precision of 3.55% and inter-day precision of 2.62% for 2,4-TDA. irsst.qc.ca

Accuracy refers to the closeness of the mean of a set of results to the actual or true value. It is often assessed through recovery studies. A GC-MS method for textiles showed a recovery rate of 89% to 93%. xianjian315.com An analysis of TDA in urine reported a high recovery rate of 97.98% to 99.28%. nih.gov Excellent recoveries of 99.8 ± 1.9% were obtained for 2,4-TDA using a UPLC-MS/MS method. irsst.qc.ca

The following table provides a detailed overview of the analytical performance parameters for various methods.

| Analytical Method | Matrix | Linearity (Correlation Coefficient, r or R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Precision (Relative Standard Deviation, RSD) | Accuracy (Recovery Rate) |

| HPLC-DAD nih.govlodz.pl | Workplace Air | Linear in the range of 2.88–57.6 μg/ml | 51.36 ng/ml | Not specified | Not specified | Not specified |

| UPLC-MS/MS irsst.qc.ca | Gloves | R² ≥ 0.995 (Dynamic range: 20-800 ng/mL) | 2.83 ng/mL | 9.42 ng/mL | Intra-day: 3.55%, Inter-day: 2.62% | 99.8 ± 1.9% |

| GC-MS xianjian315.com | Textiles | R² > 0.995 | 1.6 mg/kg | 5 mg/kg | 5.2% | 89% to 93% |

| GC-ECD nih.gov | Urine | r = 0.9995 (Range: 0.0–40 ng/ml) | 0.44 ng/ml | 1.47 ng/ml | 1.85% to 4.05% | 97.98% to 99.28% |

| HPLC cdc.gov | Air | Linear over 0.05 to 141 μg/mL | 0.1 μg per sample | Not specified | Pooled average of 0.05 | Average of 95% |

Environmental Chemistry, Fate, and Remediation of 2,4 Diaminotoluene

Environmental Distribution and Transport Processes

2,4-Diaminotoluene (B122806) (2,4-TDA) is primarily released into the environment through industrial waste deposited in landfills. who.int Its solubility in water means that leakage from these landfills, as well as spills during transport and handling, can lead to contamination of surface and groundwater. who.int When released into water, 2,4-TDA is likely to remain in solution. nih.gov Due to its high solubility and low soil sorption partition coefficient, it has the potential to leach into the subsurface when released to soil. nih.govnih.gov However, it is not expected to readily volatilize from either soil or water. nih.govnih.gov

The primary use of 2,4-TDA as an intermediate in the production of 2,4-toluene diisocyanate (TDI) for polyurethane manufacturing is a significant source of potential environmental release. nih.govepa.gov Hydrolysis of TDI can also lead to the formation of 2,4-TDA. nih.gov Historically, large quantities have been released, with an estimated 16.5 million pounds released during production in 1977. nih.gov More recent data from the U.S. Environmental Protection Agency's (EPA) Toxics Release Inventory shows that environmental releases have been significantly lower in most years, primarily to the air, though substantial amounts have been sent to off-site landfills and underground injection wells in certain years. nih.gov

Here is a summary of the environmental distribution of 2,4-Diaminotoluene:

| Environmental Compartment | Distribution and Transport Characteristics |

| Water | Soluble in water, likely to remain in solution. who.intnih.gov Potential for contamination of surface and groundwater from landfill leakage and spills. who.int |

| Soil | Low soil sorption, likely to leach into the subsurface. nih.govnih.gov Not likely to volatilize from soil. nih.govnih.gov |

| Air | Can be released to the air, particularly from manufacturing processes. nih.gov Not a primary long-range transport pathway due to low volatility. nih.govnih.gov |

Degradation Pathways and Transformation Products in Environmental Systems

The environmental fate of 2,4-TDA is governed by both abiotic and biotic degradation processes. These pathways determine the persistence of the compound and the formation of various transformation products.

Abiotic degradation involves non-biological processes that break down 2,4-TDA in the environment. These include photolysis and chemical oxidation.

Photolytic degradation, or photolysis, is the breakdown of compounds by light. Studies have shown that 2,4-dinitrotoluene (B133949) (DNT), a precursor to 2,4-TDA, undergoes rapid degradation under photo-oxidative conditions. nih.gov The presence of UV radiation, especially in combination with oxidizing agents like hydrogen peroxide (H2O2) and Fenton's reagent, significantly accelerates the degradation process. nih.govsigmaaldrich.comsigmaaldrich.com While direct photolysis of 2,4-TDA can occur, the process is much more efficient in the presence of these photo-oxidative species. nih.gov

Chemical oxidation is a prominent abiotic degradation pathway for 2,4-TDA.

Persulfate Oxidation: The degradation of 2,4-TDA by persulfate (PS) has been studied, showing that the degradation rate increases with higher PS concentrations. nih.gov The reaction can proceed without activation, but the presence of an activator like ferrous iron (Fe2+) significantly influences the mechanism. nih.govresearchgate.net Without activation, persulfate anion and sulfate (B86663) radicals are the primary species responsible for degradation. nih.gov With Fe2+ activation, hydroxyl radicals play a more significant role. nih.govresearchgate.net The Boyland-Sims oxidation, a well-known reaction of aromatic amines with peroxydisulfate, can lead to ring-sulfated products through a polar, non-radical mechanism. tandfonline.comtandfonline.com

Identified intermediates in the persulfate oxidation of 2,4-TDA under neutral, unactivated conditions include:

2,4-diamino-3-hydroxy-5-sulfonicacidtoluene nih.govresearchgate.net

2,4-diaminobenzaldehyde (B1589423) nih.govresearchgate.net

2,4-bis(vinylamino)benzaldehyde nih.govresearchgate.net

3,5-diamino-4-hydroxy-2-pentene nih.govresearchgate.net

Fenton-like Processes: The Fenton reaction, which involves the use of hydrogen peroxide and an iron catalyst (typically Fe2+), generates highly reactive hydroxyl radicals that can effectively degrade organic pollutants. nih.gov This process has been shown to be effective for the degradation of similar aromatic compounds. nih.govcapes.gov.br The reaction of 2,4-TDA with hydrogen peroxide can produce a variety of oxidation products. nih.gov Studies on the oxidation of 2,4-TDA by hydrogen peroxide have identified several mutagenic products, including:

1,8-diamino-2,7-dimethylphenazine (B54320) nih.gov

o-nitro-p-toluidine nih.gov

p-nitro-o-toluidine nih.gov

3,3'-diamino-4,4'-dimethylazobenzene (B47166) nih.gov

3,3'-diamino-4,4'-dimethylazoxybenzene (B15488561) nih.gov

Biotransformation, or biodegradation, involves the breakdown of 2,4-TDA by microorganisms. This is a crucial process in the natural attenuation of this compound in the environment.

The microbial metabolism of 2,4-TDA can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, leading to different transformation products.

Aerobic Metabolism: Under aerobic conditions, some microorganisms can utilize 2,4-TDA as a source of carbon and nitrogen. However, complete mineralization can be slow. echemi.com Acclimated activated sludge has shown the ability to biodegrade 2,4-TDA, with the rate of degradation being dependent on the initial concentration. nih.gov Studies have shown that at low initial concentrations (less than 5 mg/L), the biodegradation follows first-order kinetics. nih.gov

The biotransformation of 2,4-dinitrotoluene (DNT) under aerobic conditions can lead to the formation of aminodinitrotoluenes and subsequently diaminonitrotoluenes. nih.gov In some cases, 2,4-diamino-6-nitrotoluene (B1208478), a related compound, is transformed into 4-N-acetylamino-2-amino-6-nitrotoluene. nih.gov The formation of azoxy compounds is also possible in aerobic systems. vt.edu Fungi, such as Aspergillus nidulans, have also been shown to biodegrade 2,4-TDA. nih.gov

Anaerobic Metabolism: Under anaerobic conditions, the reductive pathway is more dominant. The reduction of dinitrotoluenes, the precursors to diaminotoluenes, occurs readily in the absence of oxygen. vt.edu This reduction proceeds to the formation of diaminotoluene. vt.edu For example, 2,4,6-trinitrotoluene (B92697) (TNT) can be reduced to aminodinitrotoluenes and then to diaminonitrotoluenes by Pseudomonas fluorescens under nitrate-reducing conditions. nih.gov Strict anaerobic bacteria like Clostridium and Desulfovibrio species can degrade TNT to triaminotoluene. nih.gov

A summary of microbial metabolism products of related compounds is provided below:

| Condition | Precursor Compound | Key Transformation Products |

| Aerobic | 2,4-Dinitrotoluene (DNT) | Aminodinitrotoluenes, Diaminonitrotoluenes, Azoxy compounds nih.govvt.edu |

| Aerobic | 2,4-Diamino-6-nitrotoluene | 4-N-acetylamino-2-amino-6-nitrotoluene nih.gov |

| Anaerobic | 2,4,6-Trinitrotoluene (TNT) | Aminodinitrotoluenes, Diaminonitrotoluenes, Triaminotoluene nih.govnih.gov |

Biotransformation Processes

Identification of Biodegradation Intermediates and Pathways

The biodegradation of 2,4-diaminotoluene (2,4-DAT) can proceed through various intermediates depending on the microorganisms and environmental conditions involved. Under anaerobic conditions, the degradation of related nitroaromatic compounds like 2,4,6-trinitrotoluene (TNT) involves a stepwise reduction to produce aminodinitrotoluenes (ADNTs), diaminonitrotoluenes (DANTs), and ultimately triaminotoluene (TAT). nih.gov For instance, the biotransformation of TNT by anaerobic sludge has shown the formation of 2-amino-4,6-dinitrotoluene (B165273) and 4-amino-2,6-dinitrotoluene, which are further reduced to 2,4-diamino-6-nitrotoluene and 2,6-diamino-4-nitrotoluene. nih.gov Although 2,4-DANT can be an intermediate, its further degradation can be challenging, with some studies suggesting it may act as a dead-end metabolite under certain anaerobic conditions. nih.gov

In contrast, aerobic degradation pathways for similar compounds often involve oxidative processes. For example, the degradation of 2,4-dinitrotoluene (2,4-DNT) by certain bacterial consortia proceeds through the formation of 4-methyl-5-nitrocatechol (B15798) (4M5NC) and 2-hydroxy-5-methylquinone (B1220929) (2H5MQ). nih.gov Fungi also play a role in the degradation of toluene (B28343) and related compounds, utilizing monooxygenases to introduce hydroxyl groups onto the aromatic ring, leading to the formation of catecholic intermediates.

Chemical oxidation can also be employed for the degradation of 2,4-DAT. Studies using persulfate (PS) oxidation have identified several degradation intermediates. nih.govresearchgate.net Under neutral conditions without activation, the following intermediates have been identified through high-performance liquid chromatography-mass spectrometry: nih.govresearchgate.net

2,4-diamino-3-hydroxy-5-sulfonicacidtoluene

2,4-diaminobenzaldehyde

2,4-bis(vinylamino)benzaldehyde

3,5-diamino-4-hydroxy-2-pentene

The proposed degradation pathway suggests that hydroxyl radicals play a significant role when activated by Fe2+, while persulfate anions and sulfate radicals are responsible for degradation without this activation. nih.gov

Bioremediation Technologies for Contaminated Environments

Bioremediation offers a promising and environmentally friendly approach for the cleanup of sites contaminated with 2,4-diaminotoluene and related compounds. This strategy leverages the metabolic capabilities of microorganisms to transform or mineralize these pollutants into less harmful substances.

Application of Microbial Strains and Consortia

A variety of microbial strains and consortia have been identified and utilized for the degradation of 2,4-DAT and its precursors like 2,4-DNT. Both bacteria and fungi have demonstrated the ability to break down these aromatic amines.

Research has focused on isolating and preparing bacterial strains capable of degrading 2,4-DAT, with some isolates showing significant degradation capacity. ascelibrary.org For instance, three bacterial strains isolated from soil, designated as Isolates 1, 2, and 3, were studied for their ability to degrade 2,4-DAT. Isolate 1 exhibited the highest growth rate and degradation capability. ascelibrary.org

Microbial consortia, which are communities of different microbial species, have also been shown to be effective. Two distinct consortia isolated from a nitroaromatic-contaminated soil were able to degrade 2,4-DNT as their sole nitrogen source without the accumulation of detectable intermediates. nih.gov These consortia demonstrated a cooperative metabolism where different members carry out sequential steps in the degradation pathway. nih.gov For example, in one consortium, Variovorax paradoxus initiated the breakdown of 2,4-DNT, while Pseudomonas marginalis was essential for metabolizing the resulting intermediates. nih.gov

The following table summarizes some of the microbial strains and consortia that have been investigated for the degradation of 2,4-DNT, a direct precursor to 2,4-DAT.

| Microorganism/Consortium | Key Features |

| Consortium 1 | Composed of four bacterial species, with Variovorax paradoxus VM685 and Pseudomonas marginalis VM683 being key members. Degrades 2,4-DNT as a sole nitrogen source. nih.gov |

| Consortium 2 | Composed of six bacterial species, with Pseudomonas sp. VM908 and other Pseudomonas and Sphingomonas species. Also degrades 2,4-DNT as a sole nitrogen source. nih.gov |

| Pseudomonas putida | Has been evaluated for the bioremediation of 2,4-DNT from concrete surfaces. nih.gov |

| Various Bacteria and Fungi | Numerous strains of Sphingomonas, Pseudomonas, Cupriavidus, Achromobacter, Ochrobactrum, Mortierella, and Umbelopsis have been identified for degrading related aromatic compounds like 2,4-D. nih.gov |

Role of Biosurfactants in Enhancing Biodegradation Efficiency

The efficiency of bioremediation can be limited by the low bioavailability of hydrophobic organic compounds like 2,4-DAT to microorganisms. Biosurfactants, which are surface-active compounds produced by microorganisms, can help overcome this limitation. They work by increasing the solubility and dispersion of hydrophobic pollutants, thereby enhancing their availability for microbial degradation. researchgate.netfrontiersin.org

Lipopeptide biosurfactants produced by certain bacterial strains have been shown to enhance the bioremediation of 2,4-DAT in aqueous solutions. ascelibrary.orgcityu.edu.hk Studies have demonstrated that the presence of these biosurfactants can significantly increase the degradation rate of the contaminant. ascelibrary.org For example, a study investigating three biosurfactant-producing bacterial isolates found that they enhanced the degradation of 2,4-DAT. ascelibrary.org The production of biosurfactants lowers the surface tension of the medium, facilitating the uptake and metabolism of the aromatic amine. nih.gov

The use of biosurfactants is considered a promising approach in pesticide remediation as they can increase the bioavailability of these contaminants and accelerate the bioremediation process. researchgate.net They are biodegradable, have low toxicity, and are effective under a wide range of environmental conditions. researchgate.netfrontiersin.org

Immobilization and Mineralization Strategies

Immobilization and mineralization are key processes in the environmental fate and remediation of contaminants like 2,4-diaminotoluene. Immobilization refers to the process where inorganic compounds are converted into organic forms by microorganisms, making them less accessible to plants and other organisms. wikipedia.org This can occur through the incorporation of the contaminant's nitrogen into microbial biomass. wikipedia.org Mineralization is the reverse process, where organic compounds are broken down into inorganic forms, such as ammonium (B1175870).

In the context of 2,4-DNT remediation, immobilization has been studied as a mechanism to reduce the mobility and bioavailability of its transformation products in soil and compost. dtic.mil The hypothesis is that the amino transformation products of DNTs can form covalent bonds with organic matter, effectively sequestering them. dtic.mil This process is influenced by the carbon-to-nitrogen (C:N) ratio of the surrounding organic material. wikipedia.orgyoutube.com When materials with a high C:N ratio are present, microorganisms may take up mineral nitrogen from the soil to decompose the carbon, leading to immobilization. youtube.com

Mineralization of the carbon and nitrogen from compounds like 2,4-DAT is the ultimate goal of bioremediation, leading to the complete removal of the pollutant. Studies have investigated the mineralization of related compounds, such as TNT, by tracking the production of radiolabeled carbon dioxide (¹⁴CO₂). nih.gov However, complete mineralization can be a slow process, and in some cases, transformation products may become dead-end metabolites. nih.gov

Computational Chemistry and Theoretical Investigations of 2,4 Diaminotoluene

Molecular Modeling and Quantum Chemical Calculations

Molecular modeling and quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,4-diaminotoluene (B122806). These methods allow for the detailed examination of its electronic structure and preferred spatial arrangements.

Density Functional Theory (DFT) has emerged as a robust method for studying the electronic properties of molecules. nih.govyoutube.comyoutube.com It is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov DFT can be used to predict a wide range of molecular properties, including orbital energies, electron density distribution, and molecular geometries. nih.govyoutube.com

In the context of 2,4-diaminotoluene and its derivatives, DFT calculations have been employed to interpret metal-ligand interactions. nih.gov For instance, in a study of a Schiff base derived from 2,4-diaminotoluene, DFT was used to theoretically understand the interaction between the Schiff base and aluminum ions (Al³⁺). nih.gov Such calculations are crucial for designing and understanding the functionality of chemical sensors. nih.gov Furthermore, DFT is a valuable tool for predicting the outcomes of chemical reactions and understanding their mechanisms at a molecular level. nih.gov

The electronic structure of a molecule dictates its chemical behavior. For 2,4-diaminotoluene, quantum chemical calculations can reveal the distribution of electrons within the molecule, highlighting regions that are electron-rich or electron-poor. This information is critical for predicting how the molecule will interact with other chemical species. The amino groups (-NH₂) on the toluene (B28343) ring are key features of its electronic structure, making the molecule a Brønsted base capable of accepting protons. ebi.ac.uk

The molecular conformation, or the three-dimensional arrangement of atoms, also plays a significant role in the molecule's reactivity. Theoretical calculations can determine the most stable conformations of 2,4-diaminotoluene by identifying the arrangements that have the lowest energy. This is essential for understanding how the molecule will fit into the active site of an enzyme or how it will pack in a crystal lattice.

Elucidation of Reaction Mechanisms and Energetics

Theoretical chemistry is instrumental in mapping out the pathways of chemical reactions involving 2,4-diaminotoluene, providing a step-by-step description of bond-breaking and bond-forming processes.

The reaction of 2,4-diaminotoluene with phosgene (B1210022) (COCl₂) to produce toluene-2,4-diisocyanate (2,4-TDI) is a critical industrial process for the synthesis of polyurethanes. mdpi.comnih.gov Computational studies, specifically using the G3MP2B3 model chemistry, have been conducted to investigate the mechanisms of this phosgenation reaction. mdpi.comnih.govresearchgate.net

These theoretical explorations have examined multiple potential reaction pathways, which can be broadly categorized as "stepwise phosgenations" and "phosgenations first" mechanisms. mdpi.comnih.gov In the "phosgenations first" route, both amino groups are converted to carbamic chloride intermediates before the elimination of hydrogen chloride (HCl) to form the diisocyanate. mdpi.comnih.gov In the "stepwise" mechanism, one amino group is fully converted to an isocyanate group before the second amino group reacts. mdpi.com

The studies have shown that the "phosgenations first" mechanisms are energetically more favorable. mdpi.comnih.govresearchgate.net Furthermore, the presence of a solvent, such as o-dichlorobenzene (ODCB), has been found to significantly lower the energy barriers of the reaction compared to the gas phase. mdpi.comnih.govresearchgate.net

A key aspect of understanding reaction mechanisms is the calculation of activation energies (Ea) and the characterization of transition states. youtube.comlibretexts.org The activation energy is the minimum amount of energy required for a reaction to occur and is a critical factor in determining the reaction rate. libretexts.org The transition state is the highest energy point along the reaction coordinate, representing a transient molecular structure that is neither reactant nor product. youtube.comlibretexts.org

For the phosgenation of 2,4-diaminotoluene, quantum chemical calculations have determined the energy profiles for various reaction pathways, including the energies of intermediates and transition states. mdpi.comresearchgate.net For example, the HCl-elimination steps in the phosgenation process proceed through four-centered transition states and are endoergic. nih.gov These calculations provide a quantitative understanding of the energy landscape of the reaction, helping to explain why certain pathways are preferred over others. mdpi.com

Interactive Data Table: Calculated Thermodynamic Data for the Phosgenation of 2,4-TDA mdpi.com

| Temperature (K) | Phase | Relative Enthalpy (kJ/mol) | Relative Gibbs Free Energy (kJ/mol) |

| 298.15 | Gas | -81.4 | -173.3 |

| 423.15 | Gas | -89.3 | -193.8 |

| 298.15 | ODCB | -108.7 | -198.6 |

| 423.15 | ODCB | -115.1 | -217.1 |

Prediction of Chemical Reactivity and Selectivity

Computational methods can predict where and how a molecule is likely to react. This is particularly important for molecules like 2,4-diaminotoluene which have multiple reactive sites.

The asymmetric nature of 2,4-diaminotoluene, with two non-equivalent amino groups, leads to questions of regioselectivity in its reactions. mdpi.com Theoretical models can predict which of the amino groups is more likely to react first. For instance, in the phosgenation reaction, the initial reaction can occur at either the amino group at position 2 or the one at position 4. Computational studies have explored these different possibilities to understand the selectivity observed in industrial processes. mdpi.com

Furthermore, computational approaches, such as those using graph-convolutional neural networks trained on large datasets of chemical reactions, are being developed to predict site selectivity in aromatic C–H functionalization reactions with high accuracy. rsc.org While not specifically detailed for 2,4-diaminotoluene in the provided context, these general methods represent the forefront of predicting chemical reactivity and could be applied to understand its various transformations. rsc.org By analyzing the electronic and steric features of the molecule, these models can provide quantitative predictions about which reaction sites are most favorable for a given transformation. rsc.org

Applications of 2,4 Diaminotoluene Dihydrochloride in Advanced Materials and Chemical Synthesis

The chemical compound 2,4-Diaminotoluene (B122806), often handled in its more stable dihydrochloride (B599025) salt form (C₇H₁₀N₂·2HCl), is a pivotal intermediate in the chemical industry. nih.gov Its significance stems from the reactivity of its two amino groups, which makes it a versatile building block for a wide array of complex molecules and polymers. This article explores its specific applications in materials science and polymer chemistry research, focusing on its role in synthesis and the development of functional materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.